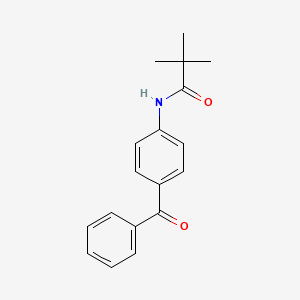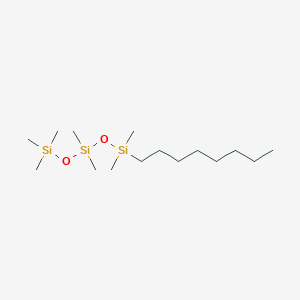
1,1,1,3,3,5,5-Heptamethyl-5-octyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5,5-Heptamethyl-5-octyltrisiloxane is a siloxane compound with the molecular formula C15H38O2Si3. It is known for its unique structure, which includes three silicon atoms connected by oxygen atoms, with heptamethyl and octyl groups attached. This compound is widely used in various industrial applications due to its unique chemical properties, such as low surface tension and high thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3,5,5-Heptamethyl-5-octyltrisiloxane can be synthesized through the reaction of 1-octene with hexamethyldisiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction is carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,5,5-Heptamethyl-5-octyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxane oligomers.
Reduction: Silane derivatives.
Substitution: Halogenated siloxanes.
Scientific Research Applications
1,1,1,3,3,5,5-Heptamethyl-5-octyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the formulation of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,5,5-Heptamethyl-5-octyltrisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a surfactant, reducing surface tension and facilitating the mixing of different phases. In biological systems, it interacts with cell membranes and proteins, enhancing the delivery of drugs and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 3-Hexylheptamethyltrisiloxane
- Octamethyltrisiloxane
Uniqueness
1,1,1,3,3,5,5-Heptamethyl-5-octyltrisiloxane is unique due to its specific combination of heptamethyl and octyl groups, which confer distinct properties such as enhanced thermal stability and low surface tension. This makes it particularly suitable for applications in high-temperature environments and as a surfactant in various formulations .
Properties
IUPAC Name |
[dimethyl(octyl)silyl]oxy-dimethyl-trimethylsilyloxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H38O2Si3/c1-9-10-11-12-13-14-15-19(5,6)17-20(7,8)16-18(2,3)4/h9-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHKQIDQAAXQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38O2Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583095 |
Source


|
| Record name | 1,1,1,3,3,5,5-Heptamethyl-5-octyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145278-13-3 |
Source


|
| Record name | 1,1,1,3,3,5,5-Heptamethyl-5-octyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
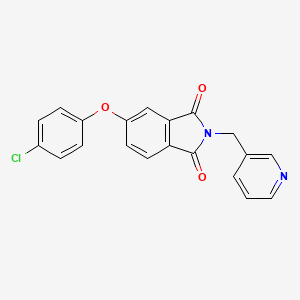
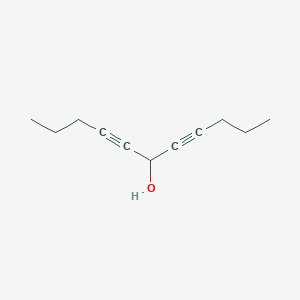
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
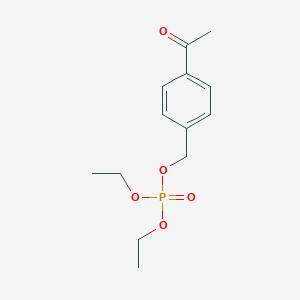
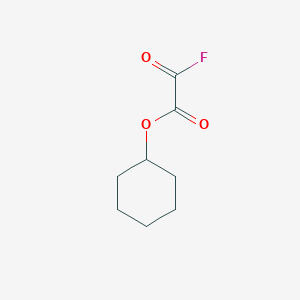
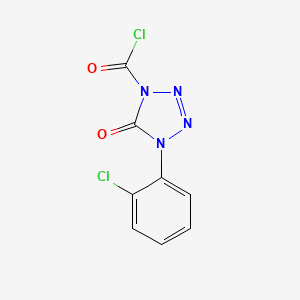
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
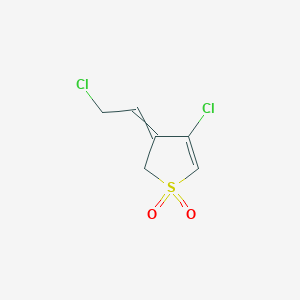
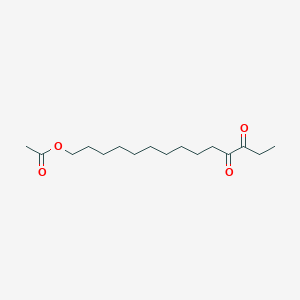
![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)
